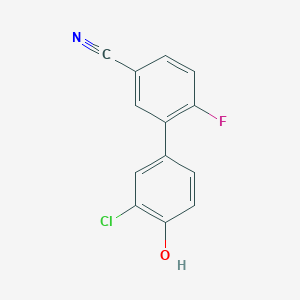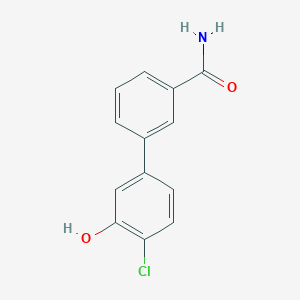
2-Chloro-4-(2,5-difluorophenyl)phenol, 95%
Vue d'ensemble
Description
2-Chloro-4-(2,5-difluorophenyl)phenol, 95% (2C4DFPP) is an organic compound belonging to the class of phenols. It is a colorless solid with a molecular weight of 264.58 g/mol and a melting point of 101-104 °C. 2C4DFPP is widely used in research laboratories for the synthesis of various compounds, and its applications range from drug discovery to materials science.
Applications De Recherche Scientifique
2-Chloro-4-(2,5-difluorophenyl)phenol, 95% is widely used in scientific research, particularly in the fields of drug discovery and materials science. In drug discovery, 2-Chloro-4-(2,5-difluorophenyl)phenol, 95% is used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In materials science, 2-Chloro-4-(2,5-difluorophenyl)phenol, 95% is used in the synthesis of polymers, as well as in the synthesis of organic semiconductors. Additionally, 2-Chloro-4-(2,5-difluorophenyl)phenol, 95% is used in the synthesis of organic dyes and pigments, which have applications in the textile and printing industries.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(2,5-difluorophenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming hydrogen bonds with other molecules. These hydrogen bonds are believed to be responsible for the compound's ability to act as a catalyst in organic reactions. Additionally, 2-Chloro-4-(2,5-difluorophenyl)phenol, 95% is believed to interact with the active sites of enzymes, which may explain its ability to act as an inhibitor of certain biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(2,5-difluorophenyl)phenol, 95% are not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, which could potentially lead to a decrease in the activity of certain metabolic pathways. Additionally, 2-Chloro-4-(2,5-difluorophenyl)phenol, 95% has been shown to interact with proteins and DNA, which may suggest that the compound could have potential applications in gene regulation and gene therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(2,5-difluorophenyl)phenol, 95% has several advantages and limitations for use in laboratory experiments. One of the major advantages of 2-Chloro-4-(2,5-difluorophenyl)phenol, 95% is its low cost and availability, which makes it an attractive choice for researchers. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, one of the major limitations of 2-Chloro-4-(2,5-difluorophenyl)phenol, 95% is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-Chloro-4-(2,5-difluorophenyl)phenol, 95% is a strong acid and can cause skin irritation if it comes into contact with the skin.
Orientations Futures
The potential applications of 2-Chloro-4-(2,5-difluorophenyl)phenol, 95% are vast and varied, and there are numerous potential future directions for research. One potential direction is the exploration of the compound's potential applications in gene regulation and gene therapy. Additionally, further research could be conducted to explore the compound's potential as an inhibitor of certain enzymes and metabolic pathways. Additionally, further research could be conducted to explore the potential applications of 2-Chloro-4-(2,5-difluorophenyl)phenol, 95% in the synthesis of novel materials, as well as in the synthesis of organic dyes and pigments. Finally, further research could be conducted to explore the potential of 2-Chloro-4-(2,5-difluorophenyl)phenol, 95% as a catalyst in organic reactions.
Méthodes De Synthèse
The most common method of synthesizing 2-Chloro-4-(2,5-difluorophenyl)phenol, 95% is a two-step synthesis involving the reaction of 2,5-difluorobenzophenone with 2,6-dichlorophenol in the presence of an acid catalyst. This reaction proceeds in two steps, with the first step involving the formation of an intermediate, 2-chloro-4-(2,5-difluorophenyl)-benzene, followed by the second step in which the intermediate is reacted with 2,6-dichlorophenol to form 2-Chloro-4-(2,5-difluorophenyl)phenol, 95%. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and is carried out at temperatures ranging from 80-100 °C.
Propriétés
IUPAC Name |
2-chloro-4-(2,5-difluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-10-5-7(1-4-12(10)16)9-6-8(14)2-3-11(9)15/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGNVMJMAGFLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685940 | |
| Record name | 3-Chloro-2',5'-difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,5-difluorophenyl)phenol | |
CAS RN |
1261919-77-0 | |
| Record name | 3-Chloro-2',5'-difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















